molecular formula C31H42N6O2 B14922649 N'~1~,N'~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide

N'~1~,N'~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide

Cat. No.: B14922649
M. Wt: 530.7 g/mol
InChI Key: KECXIRNJMWELMS-UHFFFAOYSA-N
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Description

N’~1~,N’~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide is a complex organic compound with the molecular formula C35H36N4O4. This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two benzylpiperidinylidene groups attached to a heptanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide typically involves the reaction of 1-benzylpiperidin-4-one with heptanedihydrazide under specific conditions. The process begins with the preparation of 1-benzylpiperidin-4-one, which can be synthesized through the reaction of benzylamine with methyl acrylate, followed by cyclization and hydrolysis . The final step involves the condensation of 1-benzylpiperidin-4-one with heptanedihydrazide in the presence of a suitable catalyst and solvent, such as ethanol or THF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~1~,N’~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~,N’~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~7~-bis(1-benzylpiperidin-4-ylidene)heptanedihydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperidinylidene groups provide a unique interaction profile with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H42N6O2

Molecular Weight

530.7 g/mol

IUPAC Name

N,N'-bis[(1-benzylpiperidin-4-ylidene)amino]heptanediamide

InChI

InChI=1S/C31H42N6O2/c38-30(34-32-28-16-20-36(21-17-28)24-26-10-4-1-5-11-26)14-8-3-9-15-31(39)35-33-29-18-22-37(23-19-29)25-27-12-6-2-7-13-27/h1-2,4-7,10-13H,3,8-9,14-25H2,(H,34,38)(H,35,39)

InChI Key

KECXIRNJMWELMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNC(=O)CCCCCC(=O)NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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